N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide
Overview
Description
C17 Lactosylceramide is a naturally occurring sphingolipid that has been found in human brain metastases of lung adenocarcinomas but not in healthy brain tissue.
Mechanism of Action
Target of Action
C17 Lactosylceramide (d18:1/17:0), also known as N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide, is a naturally occurring sphingolipid . It is a structural and signaling lipid that plays a crucial role in cell adhesion and signal transduction . It facilitates microbial attachment and acts as an adhesion receptor for pathogens .
Mode of Action
The compound interacts with its targets by modulating cell proliferation and apoptosis . It is involved in regulating cellular stress response and microbial pathogenesis .
Biochemical Pathways
The biosynthesis of lactosylceramide includes the expansion of the second monosaccharides unit (galactose) as its activated nucleotide derivative (UDP-galactose) to monoglucosylceramide on the lumenal side of the Golgi apparatus in a reaction catalyzed by β-1,4-galactosyltransferases .
Pharmacokinetics
It is known that the compound is soluble in a mixture of chloroform, methanol, and water (2:1:01) . This solubility suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of C17 Lactosylceramide’s action include the regulation of cellular stress response and apoptosis . It also modulates cell proliferation and microbial pathogenesis .
Action Environment
The action, efficacy, and stability of C17 Lactosylceramide can be influenced by various environmental factors. For instance, the compound is stable for at least one year when stored at -20°C . .
Properties
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H89NO13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39(52)48-35(36(51)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-58-46-44(57)42(55)45(38(33-50)60-46)61-47-43(56)41(54)40(53)37(32-49)59-47/h28,30,35-38,40-47,49-51,53-57H,3-27,29,31-34H2,1-2H3,(H,48,52)/b30-28+/t35-,36+,37+,38+,40-,41-,42+,43+,44+,45+,46+,47-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEAEJDDQFAFLW-NMZPIEEZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H89NO13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
876.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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